molecular formula C7H8INO2S B8630071 2-Iodo-4-(methylsulfonyl)aniline

2-Iodo-4-(methylsulfonyl)aniline

Cat. No. B8630071
M. Wt: 297.12 g/mol
InChI Key: QEFGKGMHWLOVLS-UHFFFAOYSA-N
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Patent
US06410583B1

Procedure details

To a vigorously stilted solution of 100 g of 4-(methylsulfonyl)-phenylamine dissolved in 5.5 L of EtOH at 50° C. was added a mixture of 49.3 g of iodine and 110 g of silver sulfate in 1 L of EtOH. This was repeated after 1 h of stirring. After another hour, a mixture of 49.3 g of iodine and 43.8 g of silver sulfate in 1 L of EtOH was added and the mixture stirred overnight. The hot solution was then filtered through Celite and the solvent stripped. The residue was triturated with 1 L of EtOH at 50° C. for 45 min and cooled to 0° C. The product was filtered and collected to give 140 g of the title compound as a brown solid.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 L
Type
solvent
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
110 g
Type
catalyst
Reaction Step Two
Quantity
49.3 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
43.8 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[I:12]I>CCO.S([O-])([O-])(=O)=O.[Ag+2]>[I:12][C:9]1[CH:10]=[C:5]([S:2]([CH3:1])(=[O:3])=[O:4])[CH:6]=[CH:7][C:8]=1[NH2:11] |f:3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)N
Name
Quantity
5.5 L
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
49.3 g
Type
reactant
Smiles
II
Name
Quantity
1 L
Type
solvent
Smiles
CCO
Name
Quantity
110 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]
Step Three
Name
Quantity
49.3 g
Type
reactant
Smiles
II
Name
Quantity
1 L
Type
solvent
Smiles
CCO
Name
Quantity
43.8 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
After another hour
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The hot solution was then filtered through Celite
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 1 L of EtOH at 50° C. for 45 min
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=C(C=CC(=C1)S(=O)(=O)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 140 g
YIELD: CALCULATEDPERCENTYIELD 242.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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